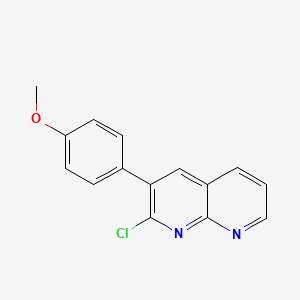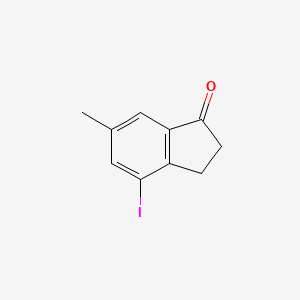
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile is a complex organic compound that features a phthalimide moiety linked to a phenylacetonitrile group. Compounds with phthalimide structures are often used in various chemical and pharmaceutical applications due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile typically involves the following steps:
Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Phenylacetonitrile Group: This step may involve a nucleophilic substitution reaction where the phthalimide core reacts with a halogenated phenylacetonitrile under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetonitrile moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic substitution may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Potential use in drug design and development due to its structural features.
Biological Probes: Could be used in the development of probes for biological studies.
Industry
Materials Science:
Agriculture: May be used in the synthesis of agrochemicals.
作用機序
The mechanism of action would depend on the specific application of the compound. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. In catalysis, it may facilitate the formation or breaking of chemical bonds.
類似化合物との比較
Similar Compounds
Phthalimide: A simpler compound with similar structural features.
Phenylacetonitrile: Shares the phenylacetonitrile moiety.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide ring.
Uniqueness
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile is unique due to the combination of the phthalimide and phenylacetonitrile groups, which may confer specific reactivity and applications not seen in simpler analogs.
特性
CAS番号 |
62971-28-2 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C16H16N2O2/c17-10-9-11-5-7-12(8-6-11)18-15(19)13-3-1-2-4-14(13)16(18)20/h5-8,13-14H,1-4,9H2 |
InChIキー |
KVICBAFZZABMEM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)





![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)

![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)


